4-(5-bromo-2,4-dimethoxyphenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Overview
Description
The compound belongs to the class of tetrahydropyrimidine derivatives, a group known for diverse biological activities and potential in pharmaceutical applications. Tetrahydropyrimidines are of interest in medicinal chemistry due to their structural similarity to several biomolecules.
Synthesis Analysis
Synthesis of tetrahydropyrimidine derivatives often involves multicomponent reactions, including cyclocondensation of aldehydes, β-keto esters, and urea or thiourea. A related synthesis approach is seen in the work by Akbari et al. (2008), where N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives were synthesized through a reaction involving thiourea and different aromatic aldehydes (Akbari et al., 2008).
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure and Hirshfeld surface analysis of a closely related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been determined, highlighting the importance of hydrogen bonding in stabilizing the crystal structure (Prabhuswamy et al., 2016).
Scientific Research Applications
Synthesis and Potential Biological Activities
- Research has been conducted on the synthesis of novel heterocyclic compounds derived from similar structures, exploring their potential as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and displayed significant analgesic and anti-inflammatory activities, suggesting potential applications in developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antiviral Activities
- Analogues of pyrimidine thioglycosides have been synthesized and evaluated for their antiviral properties against SARS-COV-2 and Avian Influenza H5N1 viruses. Some compounds exhibited interesting antiviral activity, highlighting the potential of structurally similar compounds in antiviral research (M. Abu-Zaied, G. Elgemeie, N. Mahmoud, 2021).
Antimicrobial Applications
- Several derivatives of tetrahydropyrimidine and their thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed significant inhibition on bacterial and fungal growth, suggesting the role of similar compounds in developing new antimicrobial agents (J. Akbari, P. K. Kachhadia, S. Tala, A. Bapodra, M. F. Dhaduk, H. Joshi, K. Mehta, S. Pathak, 2008).
Spectroscopic, Thermal, and Dielectric Studies
- Studies on related compounds have also included spectroscopic, thermal, and dielectric analyses to understand their physical and chemical properties better. Such studies provide insights into the stability, decomposition, and potential applications of these compounds in various fields (P. M. Vyas, A. M. Pansuriya, Y. Naliapara, M. Joshi, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(5-bromo-2,4-dimethoxyphenyl)-N,N,6-trimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3S/c1-8-13(15(21)20(2)3)14(19-16(24)18-8)9-6-10(17)12(23-5)7-11(9)22-4/h6-7,14H,1-5H3,(H2,18,19,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVUQYOXIHJHFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)Br)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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